

Application Notes and Protocols for Live-Cell Imaging of Mitosis with AZ3146

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Compound of Interest

Compound Name: AZ3146

Cat. No.: B611999

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Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ3146 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).^{[1][2]} The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Inhibition of Mps1 by **AZ3146** overrides the SAC, leading to a premature and often erroneous exit from mitosis. This makes **AZ3146** a valuable tool for studying mitotic progression, chromosome segregation, and the consequences of SAC abrogation. These application notes provide detailed protocols for utilizing **AZ3146** in live-cell imaging studies of mitosis.

Mechanism of Action

AZ3146 is an ATP-competitive inhibitor of Mps1 kinase with an IC₅₀ of approximately 35 nM.^{[1][2]} Mps1 is a dual-specificity kinase that plays a central role in the SAC. Its kinase activity is essential for the recruitment of several checkpoint proteins, including Mad1 and Mad2, to unattached kinetochores. This recruitment initiates a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins like securin and cyclin B1 for degradation, thereby preventing sister chromatid separation and mitotic exit.

By inhibiting Mps1, **AZ3146** prevents the localization of Mad2 to kinetochores, thus silencing the SAC.[1][2] This leads to the premature activation of the APC/C, resulting in an accelerated and often aberrant mitosis characterized by chromosome missegregation and aneuploidy.[2] Notably, **AZ3146** does not directly inhibit other key mitotic kinases such as Cdk1 or Aurora B.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of **AZ3146** on mitotic progression as reported in the literature. These data were primarily generated using HeLa cells.

Table 1: Effect of **AZ3146** on Mitotic Duration

Cell Line	Treatment	Duration of Mitosis (Nuclear Envelope Breakdown to Chromosome Decondensation)	Reference
HeLa	Control (DMSO)	~90 minutes	[1][2]
HeLa	2 μ M AZ3146	~32 minutes	[1][2]

Table 2: Phenotypic Outcomes of Mitosis in the Presence of **AZ3146**

Cell Line	Treatment	Normal Mitosis	Anaphase without Full Chromosome Alignment	Mitotic Exit without Obvious Segregation	Reference
HeLa	2 μ M AZ3146	~10%	~50%	~30%	[2]

Table 3: Effect of **AZ3146** on Kinetochore Protein Localization

Protein	Treatment	Kinetochore Localization Level (relative to control)	Reference
Mad2	2 μ M AZ3146	~15%	[1][2]
Mad1	2 μ M AZ3146	~60%	[2]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitotic Progression with **AZ3146**

This protocol describes the use of live-cell imaging to observe the effects of **AZ3146** on the duration and fidelity of mitosis.

Materials:

- HeLa cells (or other suitable cell line) stably expressing a fluorescently tagged histone (e.g., H2B-GFP) to visualize chromosomes.
- Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
- Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS, HEPES buffer).
- **AZ3146** (stock solution in DMSO, e.g., 10 mM).
- Glass-bottom dishes or chambered coverslips suitable for microscopy.
- An inverted fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂), and appropriate filter sets for the fluorescent protein.[3][4]

Procedure:

- Cell Seeding: One to two days prior to imaging, seed the H2B-GFP expressing cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
- Drug Preparation: On the day of the experiment, prepare the final working concentration of **AZ3146** in pre-warmed live-cell imaging medium. A typical starting concentration is 2 μ M.

Prepare a vehicle control with the same concentration of DMSO.

- Microscope Setup: Turn on the microscope and the environmental chamber, allowing them to equilibrate to 37°C and 5% CO₂.
- Initiating the Experiment:
 - Wash the cells once with pre-warmed live-cell imaging medium.
 - Add the live-cell imaging medium containing either **AZ3146** or DMSO (vehicle control) to the cells.
 - Immediately place the dish on the microscope stage.
- Image Acquisition:
 - Locate a field of view with several cells in interphase or early prophase.
 - Set up the time-lapse imaging parameters. For observing mitotic progression, acquiring images every 3-5 minutes is generally sufficient.
 - Use the lowest possible laser power and exposure time to minimize phototoxicity while still obtaining a good signal-to-noise ratio.^[5]
 - Acquire images for a period sufficient to capture cells progressing through mitosis (e.g., 2-4 hours).
- Data Analysis:
 - Analyze the time-lapse movies to determine the duration of mitosis (from nuclear envelope breakdown to the onset of anaphase or chromosome decondensation).
 - Score the mitotic phenotypes (e.g., normal segregation, chromosome mis-alignment, mitotic slippage).

Protocol 2: Immunofluorescence Staining for Kinetochore Proteins after **AZ3146** Treatment

This protocol is for fixed-cell analysis of the localization of kinetochore proteins, such as Mad1 and Mad2, following **AZ3146** treatment.

Materials:

- HeLa cells (or other suitable cell line).
- Complete cell culture medium.
- **AZ3146**.
- Nocodazole (optional, to enrich for mitotic cells).
- MG132 (proteasome inhibitor, to prevent mitotic exit).
- Coverslips.
- Paraformaldehyde (PFA) solution (e.g., 4% in PBS).
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
- Blocking buffer (e.g., 3% BSA in PBS).
- Primary antibodies (e.g., anti-Mad1, anti-Mad2).
- Fluorescently labeled secondary antibodies.
- DAPI for DNA staining.
- Mounting medium.

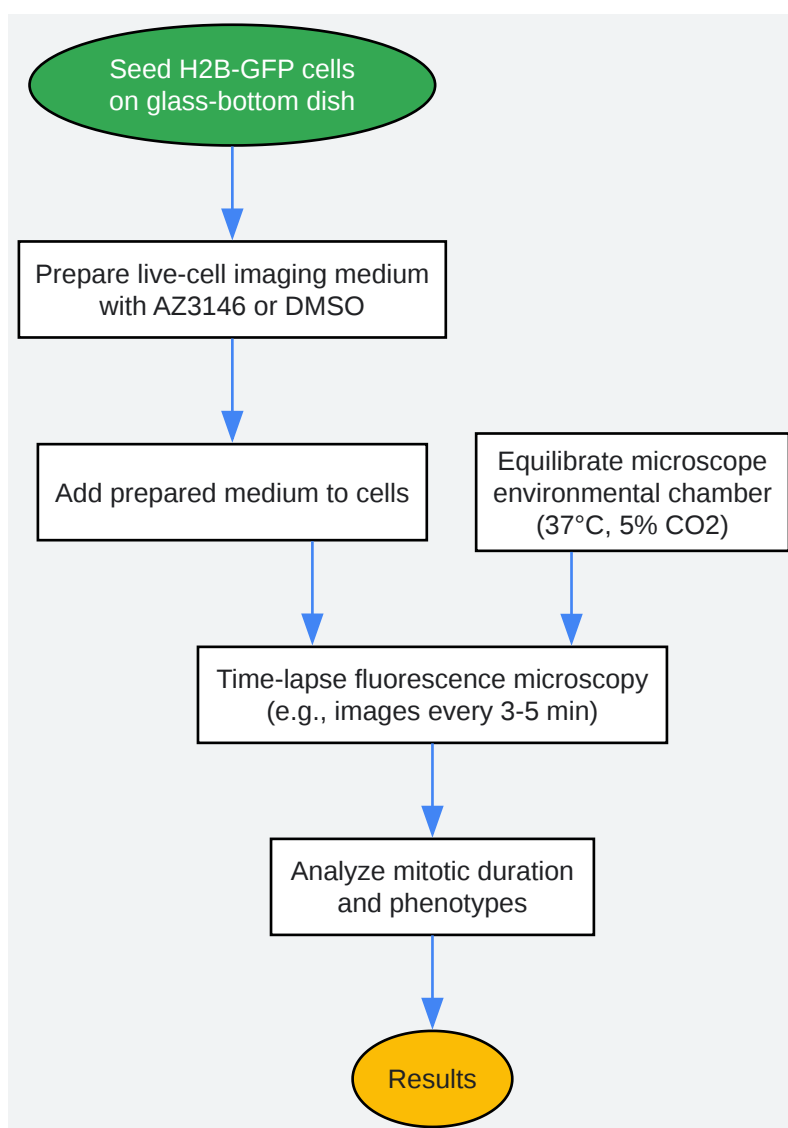
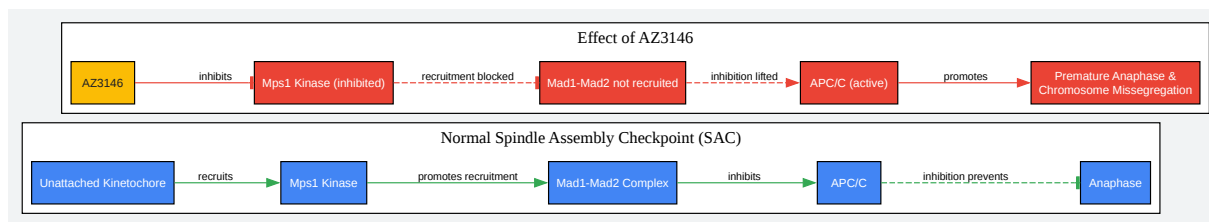
Procedure:

- Cell Culture and Treatment:
 - Grow cells on coverslips in a petri dish.
 - To enrich for mitotic cells, you can synchronize the cells or treat with nocodazole (e.g., 100 ng/mL for several hours).

- Add 2 μ M **AZ3146** and 20 μ M MG132 to the culture medium and incubate for 1-2 hours. MG132 will trap the cells in mitosis, allowing for better visualization of kinetochore protein localization.
- Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Fix the cells with 4% PFA for 10-15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
- Immunostaining:
 - Block the cells with 3% BSA in PBS for 1 hour at room temperature.
 - Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
 - Wash three times with PBS.
- Mounting and Imaging:
 - Stain the DNA with DAPI for 5 minutes.
 - Wash with PBS.
 - Mount the coverslips onto microscope slides using mounting medium.
 - Image the cells using a fluorescence or confocal microscope.

- Analysis:
 - Quantify the fluorescence intensity of the protein of interest at the kinetochores.

Visualizations



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- To cite this document: BenchChem. [Application Notes and Protocols for Live-Cell Imaging of Mitosis with AZ3146]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611999#live-cell-imaging-of-mitosis-with-az3146]

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